molecular formula C23H24N2O4S B2710592 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one CAS No. 1903161-76-1

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2710592
CAS No.: 1903161-76-1
M. Wt: 424.52
InChI Key: LVUIUYVCJQNSMP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one is a complex organic compound that features a quinoline moiety, a piperidine ring, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through sulfonylation reactions, where a sulfonyl chloride reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the quinoline-piperidine intermediate with the phenylsulfonyl group under appropriate conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein targets. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The unique combination of the quinoline, piperidine, and phenylsulfonyl groups in 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUIUYVCJQNSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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